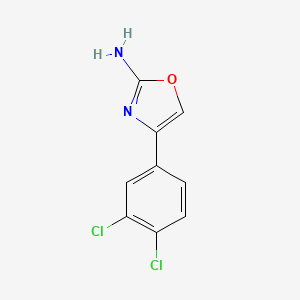

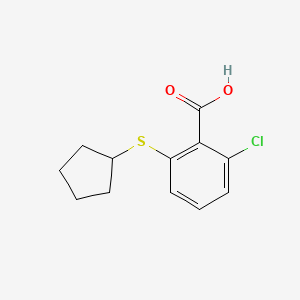

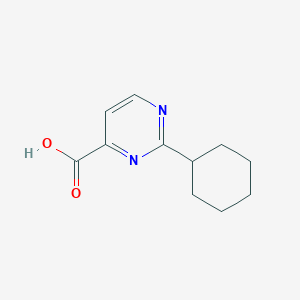

![molecular formula C12H11F2N3 B1454001 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010902-27-8](/img/structure/B1454001.png)

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Übersicht

Beschreibung

The compound “4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to a class of organic compounds known as fluorinated pyridines . These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms attached to the carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[4,5-b]pyridine derivatives, involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(2,4-difluorophenyl)pyridine, consists of a pyridine ring with two fluorine atoms attached to the phenyl group . The presence of fluorine atoms in the structure can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyridine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(2,4-difluorophenyl)pyridine, include a boiling point of 95 °C at 0.4 mmHg, a density of 1.254 g/mL at 25 °C, and a refractive index of 1.570 .Wissenschaftliche Forschungsanwendungen

Catalysis

The compound has been used in the study of Blatter radicals . These radicals are prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . The spin density is mainly delocalized on the triazinyl moiety of the heterocycle . This research contributes to our understanding of the structural, redox, and magnetic properties of Blatter radicals .

Anticancer Research

The compound has been used in the synthesis of 4,5-dihydropyrazole derivatives , which have shown promising results as potent anticancer agents . The in vitro cancer results ascertain that these molecules are most potent in comparison to the reference standard cisplatin .

Antimicrobial Research

The same 4,5-dihydropyrazole derivatives synthesized from the compound have also been evaluated for their antimicrobial activity . Some of these derivatives exhibit broad-spectrum antimicrobial activity against tested microbial strains .

Organic Light Emitting Diodes (OLEDs)

The compound has been used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs . This application is particularly important in the field of display technology.

Photocatalysts

The compound has been used for the preparation of Ir (III) photocatalysts . These photocatalysts have potential applications in various fields including environmental remediation and solar energy conversion.

Material Science

The compound’s role in the study of Blatter radicals also extends to material science . The magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKJFPXVOCALCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

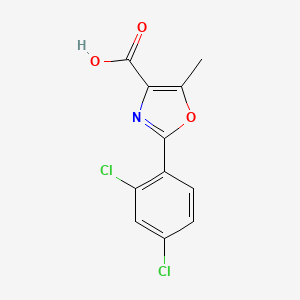

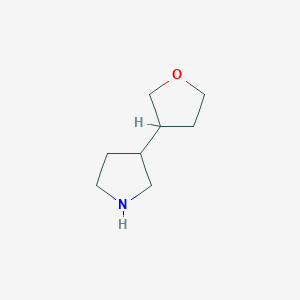

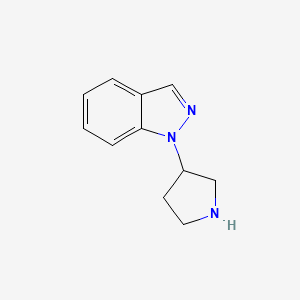

![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)

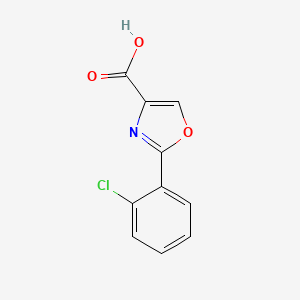

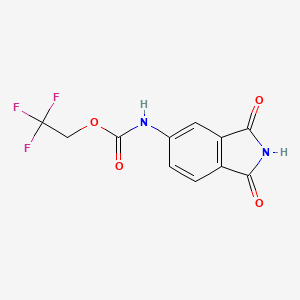

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)